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Abstract

Stannsoporfin, also known as tin mesoporphyrin (SnMP), is a synthetic heme analog that acts
as a potent and competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the
catabolism of heme to bilirubin. This technical guide provides an in-depth overview of the
discovery, developmental history, mechanism of action, and key experimental data related to
Stannsoporfin. It is intended to serve as a comprehensive resource for researchers, scientists,
and professionals involved in drug development. The information presented herein is curated
from peer-reviewed scientific literature, patent filings, and clinical trial data.

Introduction

Neonatal hyperbilirubinemia, or jaundice, is a common condition in newborns resulting from an
imbalance between bilirubin production and elimination. Elevated levels of unconjugated
bilirubin can be neurotoxic, potentially leading to a severe form of brain damage known as
kernicterus. The primary treatment for neonatal jaundice is phototherapy, which aids in the
conversion of bilirubin to more easily excretable isomers. However, in cases of severe
hyperbilirubinemia, particularly those associated with hemolysis, alternative therapeutic
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strategies are needed. Stannsoporfin has been developed as a first-in-class pharmacologic
agent that directly addresses the production of bilirubin.

Discovery and Developmental History

The pioneering research on metalloporphyrins as inhibitors of heme oxygenase was conducted
at The Rockefeller University.[1] Early studies identified that certain synthetic metalloporphyrins
could competitively inhibit the heme oxygenase reaction.[1] This led to the investigation of
various metalloporphyrins for their potential therapeutic application in conditions characterized
by excessive bilirubin production.

Stannsoporfin (tin mesoporphyrin) emerged as a lead candidate due to its potent inhibitory
activity against heme oxygenase. The initial Investigational New Drug (IND) application for
Stannsoporfin was filed by The Rockefeller University. Subsequently, the development was
continued by WellSpring Pharmaceutical, which conducted a Phase lll clinical trial.[2] Later,
Mallinckrodt Pharmaceuticals acquired the rights to Stannsoporfin and submitted a New Drug
Application (NDA) to the U.S. Food and Drug Administration (FDA). However, the FDA issued a
Complete Response Letter, indicating that further evaluation was needed.[3][4]

Mechanism of Action

Stannsoporfin exerts its therapeutic effect by competitively inhibiting the enzyme heme
oxygenase.[4] Heme oxygenase is responsible for the oxidative cleavage of the heme molecule
to produce biliverdin, which is subsequently reduced to bilirubin by biliverdin reductase. By
binding to the active site of heme oxygenase, Stannsoporfin prevents the breakdown of heme,
thereby reducing the production of bilirubin at its source.[5] There are two main isoforms of
heme oxygenase: the inducible HO-1 and the constitutive HO-2. Stannsoporfin has been
shown to inhibit both isoforms.[1]

Heme Catabolic Pathway and Stannsoporfin's Site of
Action

The following diagram illustrates the heme catabolic pathway and the inhibitory action of
Stannsoporfin.
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Heme Catabolism and Stannsoporfin Inhibition

Preclinical Data
In Vitro Heme Oxygenase Inhibition

Stannsoporfin is a potent inhibitor of heme oxygenase. The inhibitory constant (Ki) for rat
splenic microsomal heme oxygenase has been reported to be 0.014 puM.[6]

Parameter Value Enzyme Source

) Rat Splenic Microsomal Heme
Ki 0.014 pM
Oxygenase

In Vivo Animal Studies

Preclinical studies in animal models have demonstrated the efficacy of Stannsoporfin in
reducing bilirubin levels. A study in BALB/c mice investigated the pharmacokinetics of
Stannsoporfin following a single intraperitoneal injection.[7]

Dose Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL)

5 mg/kg Data not available Data not available Data not available

Note: While the study mentions pharmacokinetic analysis, specific Cmax, Tmax, and AUC
values for the 5 mg/kg dose were not provided in the available search results.

Clinical Development
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Stannsoporfin has been evaluated in several clinical trials for the treatment of neonatal
hyperbilirubinemia. A key study is the Phase 2b, multicenter, placebo-controlled trial
(NCT01887327).[3]

Clinical Trial NCT01887327

This study evaluated the efficacy and safety of Stannsoporfin in combination with phototherapy
in newborns with hemolysis.[3]

5.1.1. Study Design
» Phase: 2b
» Design: Multicenter, randomized, double-blind, placebo-controlled
e Population: Newborns (35-42 weeks gestation) with hemolysis
* Intervention:
o Placebo + Phototherapy
o Stannsoporfin (3.0 mg/kg IM) + Phototherapy
o Stannsoporfin (4.5 mg/kg IM) + Phototherapy
e Primary Outcome: Change in total serum bilirubin (TSB) at 48 hours

5.1.2. Efficacy Results
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Mean Change 95%

Treatment ) ] p-value vs.
N in TSB at 48h Confidence
Group Placebo
(%) Interval
Placebo 30 +17.5 5.6 to 30.7 -
Stannsoporfin
30 -13.0 -21.7t0-3.2 < 0.0001
3.0 mg/kg
Stannsoporfin
31 -10.5 -19.4t0-0.6 <0.0001
4.5 mg/kg

5.1.3. Safety Profile

Adverse events reported in clinical trials of Stannsoporfin have been documented. A
compassionate use study (NCT00076960) and other safety evaluations have provided insights
into its safety profile.[8] Non-serious adverse effects observed in some studies include
erythema, maculopapular rash, increased reticulocyte count, and increased aspartate
aminotransferase.[1]

Experimental Protocols
Synthesis of Stannsoporfin

A large-scale, high-purity synthesis of Stannsoporfin has been described, starting from hemin
(iron (ll) protoporphyrin IX chloride).[9]

6.1.1. Synthetic Scheme
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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